3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3/c22-16-7-5-14(12-17(16)23)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNIVYISVZWIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which is then coupled with a tetrahydroquinoline derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group participates in hydrolysis and acylation reactions:
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Acidic/Basic Hydrolysis : Cleavage of the amide bond under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions yields 3,4-difluorobenzoic acid and the corresponding tetrahydroquinoline amine.
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Acylation : The secondary amine in the tetrahydroquinoline ring reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of bases like Et₃N or pyridine, forming N-acylated derivatives .
Fluorinated Aromatic Ring Reactions
The 3,4-difluorobenzamide moiety undergoes nucleophilic aromatic substitution (NAS):
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Ammonolysis : Reaction with NH₃ or amines at elevated temperatures (80–120°C) replaces fluorine atoms with amine groups .
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Methoxy Dehalogenation : Treatment with NaOMe in polar aprotic solvents (e.g., DMF) substitutes fluorine with methoxy groups .
Table 1: NAS Reactions
Furan-2-carbonyl Group Reactivity
The furan-2-carbonyl substituent enables:
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Diels-Alder Cycloaddition : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene derivatives) to form six-membered oxabicyclic adducts .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the furan ring to tetrahydrofuran, altering electronic properties .
Tetrahydroquinoline Functionalization
The tetrahydroquinoline core undergoes:
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C–H Activation : Palladium-catalyzed ortho-C(sp²)–H bond functionalization with vinylacetic acid forms γ-lactone-fused derivatives .
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Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the tetrahydroquinoline ring to quinoline, though harsh conditions may degrade sensitive groups.
Mechanistic Insight (C–H Activation):
Vinylacetic acid facilitates a four-membered palladacycle intermediate, enabling regioselective lactonization .
Radical-Mediated Reactions
Under photocatalytic conditions (e.g., NaDT, Cu catalysis):
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Trifluoromethylation : Reacts with Togni’s reagent (CF₃SO₂Na) to introduce CF₃ groups at aliphatic C–H sites .
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Hydrogen Atom Transfer (HAT) : Selective functionalization of benzylic or allylic C–H bonds via radical intermediates .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C, forming fluorinated aromatic byproducts and CO₂.
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Photodegradation : UV exposure (λ = 254 nm) cleaves the amide bond, yielding 3,4-difluorobenzoic acid and tetrahydroquinoline fragments.
Scientific Research Applications
The compound has shown promise in various biological assays, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively target bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Compounds with similar structures have been investigated for their anticancer activities. For instance, studies on related tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that 3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide could be explored as a lead compound in cancer therapy .
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been documented in several studies. These compounds may offer protective effects against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The furan-2-carbonyl moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The difluoro groups may enhance the compound’s binding affinity and specificity for certain receptors .
Comparison with Similar Compounds
Structural Analogues with Varying Acyl Groups
The following compounds share the tetrahydroquinoline scaffold but differ in acyl substituents:
Key Observations :
- Electron-Withdrawing vs. Methoxy groups () are electron-donating, improving solubility but possibly reducing target affinity .
- Acyl Group Variations : The furan-2-carbonyl group (target compound) offers a planar heterocyclic structure, while sulfonyl groups (–6) introduce higher polarity and hydrogen-bonding capacity .
Biological Activity
3,4-Difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a difluorobenzamide core linked to a furan-2-carbonyl group and a tetrahydroquinoline moiety. Its diverse functionalities suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 382.4 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C21H16F2N2O3 |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 955686-01-8 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, tetrahydroquinoline derivatives have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. In vitro assays demonstrated that this compound could potentially inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluating the anticancer properties of related tetrahydroquinoline derivatives found that modifications at the benzamide position significantly influenced cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The introduction of fluorine atoms was noted to enhance the lipophilicity and cellular uptake of these compounds, thereby increasing their efficacy .
2. Antimicrobial Properties
Compounds similar to this compound have also been assessed for antimicrobial activity. The presence of the furan ring is associated with enhanced interaction with microbial enzymes or membranes.
Research Findings:
In a comparative study on various furan-containing compounds, it was observed that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to evaluate their potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Implication |
|---|---|
| Difluorobenzene moiety | Enhances lipophilicity and membrane permeability |
| Furan-2-carbonyl group | Potential for interaction with biological targets |
| Tetrahydroquinoline scaffold | Known for diverse pharmacological activities |
Q & A
Q. What are the standard synthetic routes for preparing 3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how is its structure confirmed?
The synthesis typically involves coupling a tetrahydroquinoline derivative with a substituted benzamide. For example:
- Step 1 : React 1,2,3,4-tetrahydroquinolin-6-amine with furan-2-carbonyl chloride to form the 1-(furan-2-carbonyl)tetrahydroquinoline intermediate.
- Step 2 : Couple this intermediate with 3,4-difluorobenzoyl chloride under amide-forming conditions (e.g., using HATU or DCC as coupling agents).
Structure confirmation relies on ¹H NMR (e.g., aromatic protons at δ 6.5–8.5 ppm, furan protons at δ 6.3–7.4 ppm) and ESI-MS (exact mass calculation for C₂₁H₁₆F₂N₂O₃: 406.12 g/mol). Purity is validated via HPLC (≥95%) using C18 reverse-phase columns .
Q. How is the purity of this compound assessed, and what thresholds are considered acceptable for research use?
Purity is determined using HPLC with UV detection (λ = 254 nm). A retention time matching the synthetic standard and a peak area ≥95% are required for research-grade material. Impurities (e.g., unreacted intermediates) are quantified via integration, with ≤5% total impurities deemed acceptable .
Advanced Questions
Q. What methodologies are recommended for optimizing reaction yields during synthesis, particularly for the amide coupling step?
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for amide bond formation.
- Catalyst use : HATU or EDCI improve coupling efficiency by activating the carboxylic acid.
- Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., epimerization).
For example, tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (69) achieved 60.6% yield using DCM and HATU at 0°C .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) encountered during characterization?
Contradictions in ¹H NMR (e.g., missing peaks or anomalous splitting) may arise from:
- Dynamic exchange : Rotamers in amide bonds can cause peak broadening. Heating the sample to 50°C or using DMSO-d₆ as a solvent may resolve this.
- Trace solvents : Residual DMF or THF can obscure signals. Re-precipitation or column chromatography is recommended.
Cross-validation with HRMS and 2D NMR (e.g., COSY, HSQC) is critical for structural assignments .
Q. What in vitro assays are suitable for evaluating biological activity, particularly for enzyme inhibition or receptor modulation?
- Enzyme inhibition : Use recombinant human enzymes (e.g., iNOS, eNOS, nNOS) expressed in Sf9 cells. Activity is measured via radioactive L-arginine to L-citrulline conversion (IC₅₀ values calculated from dose-response curves) .
- Receptor modulation : For RORγ/α targets (analogous to SR1001 or SR1078), employ luciferase reporter assays in HEK293 cells transfected with ROR response elements. EC₅₀ values <30 μM indicate potent inverse agonism .
Q. How does the formation of hydrochloride salts affect solubility and bioactivity, and what methods are used for such conversions?
- Solubility : Hydrochloride salts (e.g., dihydrochloride) improve aqueous solubility by ~10–100× compared to free bases. For example, compound 70 showed 72.6% yield after HCl treatment in methanol .
- Bioactivity : Salt forms enhance bioavailability by stabilizing the compound in physiological pH. Test salt vs. free base in parallel assays (e.g., pharmacokinetic studies in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
